molecular formula C21H20N4O3S B2463376 N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide CAS No. 450342-57-1

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide

Cat. No.: B2463376
CAS No.: 450342-57-1
M. Wt: 408.48
InChI Key: CNVUOLGWCXKUGQ-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-17(14-6-4-3-5-7-14)21(26)22-20-18-12-29-13-19(18)23-24(20)15-8-10-16(11-9-15)25(27)28/h3-11,17H,2,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVUOLGWCXKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The nitrophenyl group is introduced via nitration reactions, while the phenylbutanamide moiety is attached through amide bond formation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thieno[3,4-c]pyrazole core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thieno[3,4-c]pyrazole core can interact with enzymes or receptors. These interactions can lead to the modulation of biological processes, such as cell signaling or metabolic pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can be compared with other thienopyrazole derivatives, such as:

    N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide: Similar structure but with a methylphenyl group instead of a nitrophenyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a nitrophenyl substituent and a phenylbutanamide group. Its molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 394.45 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative stress induced by 4-nonylphenol in fish models, showing reduced cell malformations compared to untreated controls. The results are summarized in the following table:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound (7a)12 ± 1.03
Compound (7b)0.6 ± 0.16
Compound (7e)28.3 ± 2.04

This indicates that specific thieno[3,4-c]pyrazole derivatives can mitigate oxidative damage effectively .

Anticancer Potential

Thieno[3,4-c]pyrazole derivatives have shown promise as anticancer agents. They are reported to inhibit key enzymes involved in cancer progression, such as aurora kinase and phosphodiesterase (PDE) enzymes. For instance, selective inhibition of PDE7 has been linked to anti-inflammatory effects and potential therapeutic applications in treating various cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented in several studies. By modulating inflammatory pathways, it may serve as a therapeutic agent for conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in key biochemical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes implicated in inflammation and cancer.
  • Receptor Modulation : It may modulate receptor activity related to immune responses and cellular proliferation.

Case Studies

Recent studies have focused on the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives for their biological activities:

  • Study on Antioxidant Activity : A study assessed the protective effects of synthesized thieno[3,4-c]pyrazole compounds against oxidative stress in Clarias gariepinus. The results indicated that these compounds significantly reduced erythrocyte malformations caused by toxic substances .
  • Anticancer Activity Evaluation : Another investigation evaluated the anticancer potential of thienopyrazole derivatives against various cancer cell lines. The findings suggested that certain derivatives exhibited potent cytotoxic effects against specific cancer types .

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